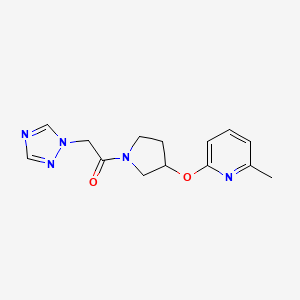

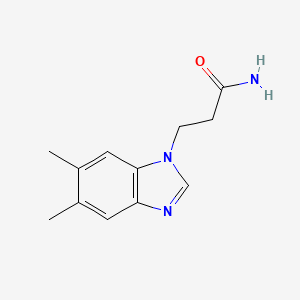

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide” is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 . It is used for research purposes .

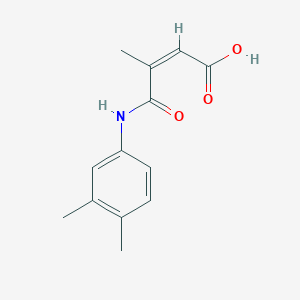

Molecular Structure Analysis

The molecular structure of “3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide” consists of a benzimidazole ring attached to a propanamide group . The benzimidazole ring contains two nitrogen atoms, making it a heterocyclic compound .Physical And Chemical Properties Analysis

“3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide” is a solid substance that can be stored at room temperature . It has a predicted melting point of 190.23°C and a predicted boiling point of approximately 482.5°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm³ and a predicted refractive index of 1.62 .科学的研究の応用

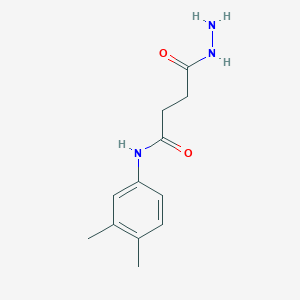

Synthesis and Derivative Formation

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide and related compounds have been extensively studied for their synthetic utility and potential in creating various derivatives with diverse biological activities. For instance:

The synthesis of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, which showed cytotoxic activity against certain human tumor cell lines, highlighted the importance of the 5,6-dimethyl-benzimidazole ring. Substitution at specific positions of the molecule modulated the inhibitory activity of cell growth, indicating the compound's potential in anticancer research (Xiao-Liang Xu et al., 2014).

The catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids led to the formation of derivatives exhibiting significant antimicrobial and antioxidant activities. This suggests the compound's relevance in developing bioactive molecules with potential pharmaceutical applications (M. A. Sindhe et al., 2016).

Electromechanical and Material Applications

Apart from bioactivity, 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide derivatives have also found applications in material sciences, particularly in the development of electrochromic devices:

- A novel electrochromic viologen, incorporating the 5,6-dimethyl-1H-benzimidazole moiety, was synthesized and used in an electrochromic device. The compound underwent color changes upon electrical stimulation, showing potential for use in displays or smart windows. The device demonstrated high coloration efficiency and stability over repetitive switching cycles (R. Sydam et al., 2013).

Antimicrobial and Antitumor Activities

Several studies have synthesized and evaluated derivatives of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide for their antimicrobial and antitumor activities:

N-Alkylated benzimidazole derivatives, synthesized through aza-Michael addition reactions, showed significant inhibitory activity against certain microorganisms. Specific derivatives exhibited excellent inhibitory activity against certain bacterial strains, showcasing the potential of these compounds in antimicrobial drug development (J. Wen et al., 2016).

Synthesis of novel tetrahydrobenzodifuran-imidazolium salt derivatives, with the 5,6-dimethyl-benzimidazole moiety, demonstrated cytotoxic activity against several human tumor cell lines. The structural features of the compounds were crucial for their cytotoxic activity, indicating their potential in cancer therapy (Chao Zhang et al., 2017).

Safety And Hazards

特性

IUPAC Name |

3-(5,6-dimethylbenzimidazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCFVMSQHHCZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)

![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2464165.png)

![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2464168.png)